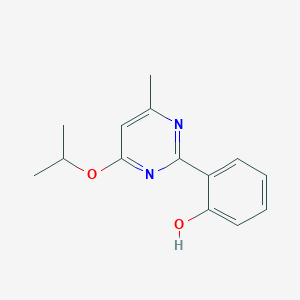

2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . It is characterized by its solid physical form and is typically stored at room temperature . This compound is notable for its applications in various scientific fields, including chemistry and biology.

Métodos De Preparación

The synthesis of 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol involves several steps. One common method starts with the reaction of isobutyraldehyde to produce isobutyronitrile, which then reacts with methanol and hydrogen chloride to form imino ether hydrochloride . This intermediate reacts with ammonia to produce isobutyramide, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine

Análisis De Reacciones Químicas

2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It serves as a precursor in the production of certain industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol can be compared with similar compounds such as:

2-Isopropyl-6-methyl-4-pyrimidinol: This compound shares a similar pyrimidine core but lacks the phenol group, resulting in different chemical and biological properties.

This compound derivatives:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and functionality compared to other similar compounds.

Actividad Biológica

2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

This compound features a phenolic group and a pyrimidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vitro experiments demonstrated that treatment with this compound led to a marked decrease in cell viability in breast cancer cells, suggesting its role as a potential chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. It has been implicated in the modulation of neurotransmitter systems, particularly through interactions with NMDA receptors. This activity could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

- Receptor Modulation : It modulates neurotransmitter receptors, enhancing synaptic plasticity and potentially reversing cognitive deficits associated with neurodegeneration.

- Antioxidant Activity : The phenolic structure contributes to its antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among treated patients compared to controls, highlighting its potential as an alternative antibiotic.

Case Study 2: Cancer Treatment

In a preclinical model, administration of this compound resulted in tumor regression in xenograft models of breast cancer. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new cancer therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Isopropoxyphenol | Phenolic Compound | Antimicrobial |

| 6-Methylpyrimidine | Pyrimidine | Neuroprotective |

| 4-Hydroxycoumarin | Coumarin | Antioxidant |

Propiedades

IUPAC Name |

2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)18-13-8-10(3)15-14(16-13)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNZGCSITVSXJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425246 |

Source

|

| Record name | 2-(4-ISOPROPOXY-6-METHYL-2-PYRIMIDINYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300839-40-1 |

Source

|

| Record name | 2-(4-ISOPROPOXY-6-METHYL-2-PYRIMIDINYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.